molecular formula C21H20N6OS B2744689 6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097922-12-6

6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2744689
M. Wt: 404.49
InChI Key: GHPYXIKAOVFKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H20N6OS and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality 6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Effects and Potential Therapeutic Benefits

  • The study by Langston et al. (1983) explores the pharmacological effects of related compounds on Parkinsonism in humans, demonstrating the potential therapeutic applications of neuroprotective agents in neurodegenerative diseases. This research underlines the importance of understanding the selective damage to neural cells and the potential for developing targeted treatments (Langston et al., 1983).

Metabolism and Pharmacokinetics

  • Garner et al. (2015) characterized the preclinical pharmacodynamics and pharmacokinetics of a GluN2B-selective N-methyl-D-aspartate receptor antagonist, providing a foundation for dosing in clinical trials for major depressive disorder. This research highlights the importance of receptor occupancy for dose selection and the potential implications for treating depressive disorders (Garner et al., 2015).

Dietary Exposure and Metabolic Pathways

  • Research by Vanhaecke et al. (2008) and Magagnotti et al. (2000) investigates the metabolism of carcinogenic compounds found in cooked meats, such as heterocyclic amines, in humans. These studies are crucial for understanding the metabolic pathways involved and the potential health risks associated with dietary exposure to carcinogens (Vanhaecke et al., 2008); (Magagnotti et al., 2000).

Environmental and Occupational Exposure

  • The study by Ushiyama et al. (1991) and Morgan et al. (2011) provides insights into the exposure to heterocyclic amines and other carcinogenic compounds through environmental and occupational settings. These findings emphasize the significance of monitoring and mitigating exposure to potentially harmful agents in various settings (Ushiyama et al., 1991); (Morgan et al., 2011).

properties

IUPAC Name

6-pyridin-4-yl-2-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c28-19-2-1-18(16-3-8-22-9-4-16)25-27(19)13-15-5-10-26(11-6-15)20-17-7-12-29-21(17)24-14-23-20/h1-4,7-9,12,14-15H,5-6,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPYXIKAOVFKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=C5C=CSC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.